Lucidenic Acid D Demonstrates Quantifiable EBV-EA Inhibitory Activity with Defined IC50, Distinguishing It from Lucidenic Acids A and F Which Are Characterized as MAPK Modulators
Lucidenic acid D (Lucidenic acid D2) potently inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells with an IC50 value of 287 mol ratio/TPA, while maintaining 70% cell viability at the highest tested concentration (1000 mol ratio/TPA) [1]. In contrast, lucidenic acids A and F, which co-occur in G. lucidum extracts, are functionally characterized as JNK and p38 MAPK modulators, respectively, rather than as EBV-EA inhibitors .
| Evidence Dimension | Inhibition of TPA-induced EBV-EA activation |
|---|---|
| Target Compound Data | IC50 = 287 mol ratio/TPA; 70% cell viability at 1000 mol ratio/TPA |
| Comparator Or Baseline | Lucidenic acid A: characterized as JNK MAPK modulator; Lucidenic acid F: characterized as p38 MAPK modulator (no reported EBV-EA IC50) |
| Quantified Difference | Lucidenic acid D2 has a defined EBV-EA IC50; lucidenic acids A and F lack reported EBV-EA inhibitory activity and are instead characterized by distinct MAPK pathway effects |
| Conditions | Raji cells; 48-hour incubation; TPA as inducer; mol ratio/TPA concentration metric |
Why This Matters
This differentiation enables researchers investigating EBV-associated carcinogenesis or viral reactivation to select Lucidenic acid D specifically for its quantifiable antiviral activity rather than relying on congeners with undefined or absent EBV-EA inhibition.
- [1] Iwatsuki K, Akihisa T, Tokuda H, Ukiya M, Oshikubo M, Kimura Y, Asano T, Nomura A, Nishino H. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation. J Nat Prod. 2003;66(12):1582-1585. (Lucidenic acid D2 IC50 = 287 mol ratio/TPA; 70% viability at 1000 mol ratio/TPA) View Source
